3-(2-Fluorophenyl)acrylonitrile
Description
3-(2-Fluorophenyl)acrylonitrile is an α,β-unsaturated nitrile derivative characterized by a fluorine substituent at the ortho position of the phenyl ring. Its structure combines electron-withdrawing cyano and fluorine groups, influencing its reactivity and physicochemical properties. The compound has been synthesized via condensation reactions involving acrylonitrile and aryl acetonitrile derivatives, as demonstrated in gram-scale experiments with a 71% yield for related structures . Its $ ^1H $-NMR spectrum (300 MHz, CDCl$_3 $) shows distinct signals: δ 7.74–7.40 (m, 3H), 7.32–6.96 (m, 2H), and 6.04 (d, $ J = 16.9 \, \text{Hz} $, 1H), confirming the (E)-configuration of the double bond . The compound serves as a key intermediate in constructing α-amino-β-cyano cyclohexene skeletons and other complex heterocycles .
Properties
Molecular Formula |
C9H6FN |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
3-(2-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H |
InChI Key |
PHVAIUKSVSLOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Spectral Data of Selected Acrylonitrile Derivatives
Key Observations :
- Substituent Position : The ortho-fluorine in this compound induces steric and electronic effects distinct from para-substituted analogs (e.g., Methyl (E)-3-(4-fluorophenyl)acrylate), altering reaction kinetics and crystal packing .
- Electron-Withdrawing Groups : Trifluoromethyl (CF$3$) and bromo substituents enhance electrophilicity, as seen in (Z)-3-(2-chloro-6-fluorophenyl)-2-(4-CF$3$-phenyl)acrylonitrile, which shows improved stability in thin-film applications .
Key Observations :
- Enzyme Inhibition : ITPA outperforms this compound in enzyme inhibition (ΔG = -9.5 vs. acarbose ΔG = -7.8 for α-glucosidase), attributed to the CF$_3$ group enhancing hydrophobic interactions .
- Antibacterial Activity : Indole-acrylonitrile hybrids exhibit broad-spectrum activity (MIC 12.5 µg/mL against S. aureus), while this compound’s bioactivity remains underexplored .
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